Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt

Catalog No.
S14313677
CAS No.
68516-59-6
M.F
C13H12N3NaO3S
M. Wt
313.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)a...

CAS Number

68516-59-6

Product Name

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt

IUPAC Name

sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate

Molecular Formula

C13H12N3NaO3S

Molecular Weight

313.31 g/mol

InChI

InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

VLVWDCRLRGHEHJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is an aromatic azo compound characterized by its sulfonic acid group and an azo linkage connecting a benzenesulfonic acid moiety to a substituted aniline. Its chemical formula is C₁₃H₁₂N₃NaO₃S, with a molecular weight of approximately 313.31 g/mol . This compound is notable for its vivid coloration, which is typical of azo dyes, and is soluble in water due to the presence of the sulfonic acid group.

Typical of azo compounds:

  • Diazotization: The amino group can be converted into a diazonium salt, which can subsequently react with nucleophiles.
  • Coupling Reactions: It can couple with other aromatic compounds to form various azo dyes.
  • Sulfonation: The benzenesulfonic acid moiety can undergo further sulfonation reactions, increasing its acidity and solubility.

These reactions are crucial for modifying the compound's properties or synthesizing derivatives for specific applications.

The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt typically involves:

  • Azo Coupling Reaction:
    • An amine (4-amino-3-methylphenyl) is diazotized using nitrous acid.
    • The diazonium salt is then coupled with benzenesulfonic acid under acidic conditions.
  • Neutralization:
    • The resulting product is neutralized with sodium hydroxide to form the monosodium salt.

This method highlights the importance of controlling reaction conditions to achieve desired yields and purity.

This compound finds applications in various fields:

  • Dyes and Pigments: Used as a dye in textiles and paper due to its intense color.
  • Biochemical Research: Employed in assays and experiments requiring colorimetric detection.
  • Analytical Chemistry: Acts as a reagent in the determination of metal ions and other substances.

Its versatility stems from both its chemical structure and its solubility characteristics.

Interaction studies involving benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt focus on:

  • Metal Ion Complexation: Investigating how this compound interacts with various metal ions, which may alter its color or solubility.
  • Biological Interactions: Understanding how it interacts with enzymes or proteins, particularly in assays where it acts as an indicator or substrate.

Such studies are essential for determining its utility in practical applications and safety assessments.

Several compounds share structural similarities with benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt. Below is a comparative analysis highlighting their uniqueness:

Compound NameStructureUnique Features
Benzenesulfonic acid, 4-[(4-amino-2-methylphenyl)azo]Azo linkage with different amino substitutionPotentially different biological activity due to amino position
Benzoic acid, 5-[[(4’-[(2-amino-8-hydroxy-6-sulfo-1-naphthalenyl)azo]-2,2’-dichloro[1,1’-biphenyl]-4-yl]azo]-2-hydroxyMore complex structure with naphthalene componentBroader application in dyeing due to enhanced stability
2-Naphthalenesulfonic acid derivativesNaphthalene core instead of benzeneGenerally higher dyeing strength and stability

These comparisons illustrate how variations in structure influence properties such as solubility, reactivity, and application scope.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

313.04970671 g/mol

Monoisotopic Mass

313.04970671 g/mol

Heavy Atom Count

21

UNII

4SRD84R238

General Manufacturing Information

Benzenesulfonic acid, 3-[2-(4-amino-3-methylphenyl)diazenyl]-, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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